

In-Depth Technical Guide to 2-APQC: A Novel SIRT3 Activator

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Compound of Interest

Compound Name: 2-APQC

Cat. No.: B264682

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Abstract

2-APQC (2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide) is a novel small molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase. Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for **2-APQC**, intended to support ongoing research and development efforts.

Chemical and Physical Properties

2-APQC is a synthetic compound belonging to the pyrroloquinoxaline class of molecules. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	500271-63-6	N/A
Molecular Formula	C23H24FN5O	N/A
Molar Mass	405.477 g/mol	N/A
IUPAC Name	2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide	N/A
SMILES	<chem>CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N</chem>	N/A
InChI	InChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30)	N/A
Solubility	Soluble in DMSO	[1]

Note: At the time of this report, publicly available data on specific physicochemical properties such as melting point, boiling point, and pKa for **2-APQC** is limited.

Biological Activity and Mechanism of Action

2-APQC has been identified as a specific and potent activator of Sirtuin-3 (SIRT3), an NAD⁺-dependent deacetylase primarily located in the mitochondria. SIRT3 plays a crucial role in maintaining mitochondrial homeostasis and cellular health by deacetylating and activating a wide range of mitochondrial proteins involved in metabolism, antioxidant defense, and apoptosis.

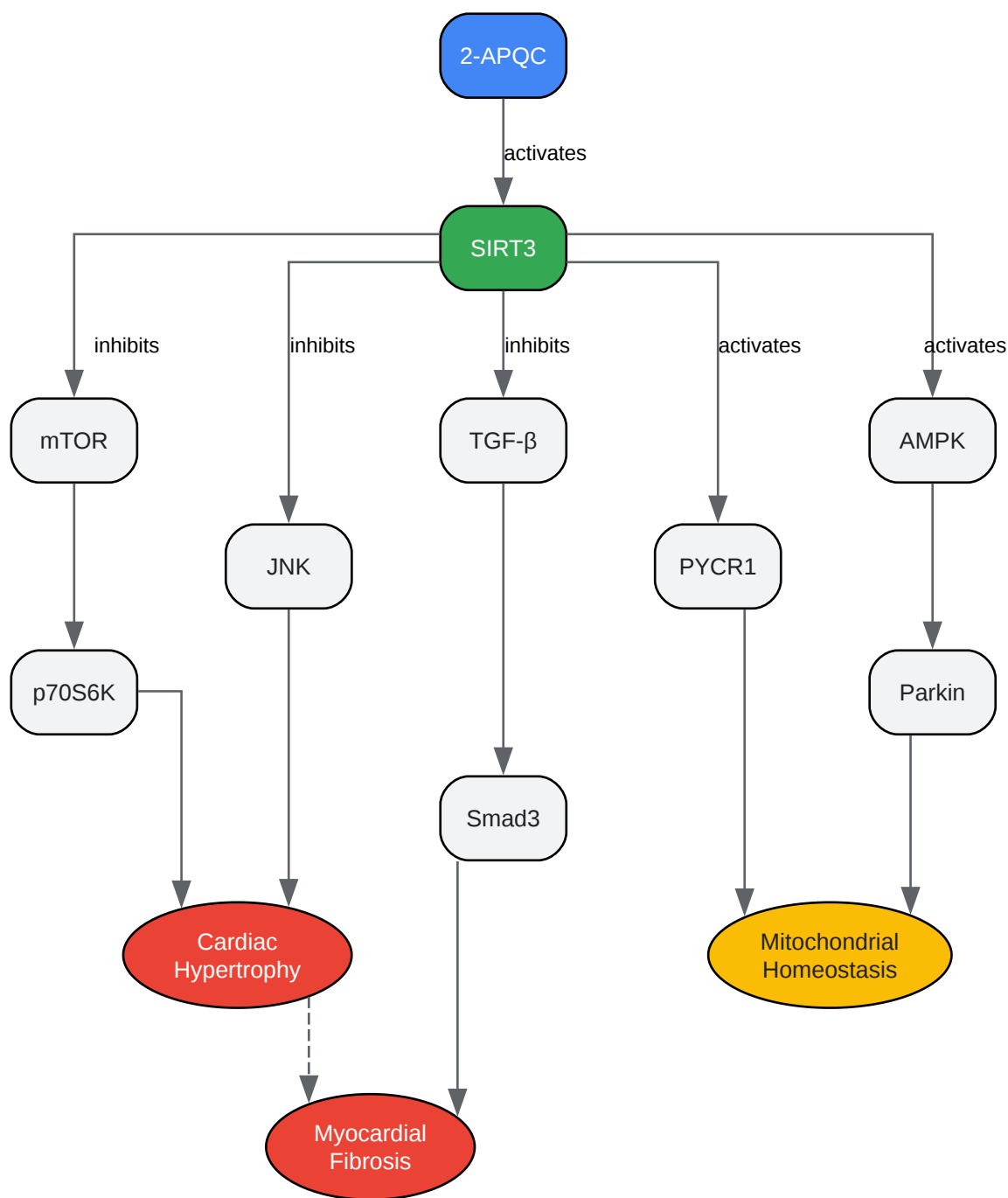
The primary mechanism of action of **2-APQC** involves its direct binding to SIRT3, which enhances the enzyme's deacetylase activity. This has been shown to have protective effects in preclinical models of cardiac hypertrophy and fibrosis.[1]

Key Signaling Pathways Modulated by 2-APQC

Experimental evidence suggests that **2-APQC** exerts its cardioprotective effects by modulating several key signaling pathways downstream of SIRT3 activation.^[1] These include:

- **Inhibition of mTOR-p70S6K Pathway:** By activating SIRT3, **2-APQC** leads to the inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K). This pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-hypertrophic effects of **2-APQC**.
- **Suppression of JNK Signaling:** **2-APQC** has been shown to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and apoptosis.
- **Inhibition of TGF- β /Smad3 Pathway:** The transforming growth factor- β (TGF- β)/Smad3 pathway is a key driver of fibrosis. **2-APQC**-mediated activation of SIRT3 leads to the inhibition of this pathway, thereby reducing collagen deposition and myocardial fibrosis.
- **Activation of the SIRT3-PYCR1 Axis:** **2-APQC** upregulates the expression of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in a SIRT3-dependent manner. This enhances mitochondrial proline metabolism and protects against oxidative stress.
- **Modulation of the AMPK-Parkin Axis:** Activation of SIRT3 by **2-APQC** can also influence the AMP-activated protein kinase (AMPK)-Parkin signaling pathway, which is involved in mitochondrial quality control and mitophagy.

The following diagrams illustrate the key signaling pathways influenced by **2-APQC**.



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Caption: Signaling pathways modulated by **2-APQC**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-APQC** are not widely available in the public domain. The information below is based on general methodologies for

similar compounds and data from biological studies.

Synthesis of Quinoxaline Carboxamide Derivatives (General Protocol)

The synthesis of pyrrolo[3,2-b]quinoxaline-3-carboxamides typically involves a multi-step process. While a specific protocol for **2-APQC** is not published, a general synthetic route for analogous quinoxaline carboxamides can be outlined as follows:

- **Formation of the Quinoxaline Core:** This is often achieved through the condensation of an o-phenylenediamine derivative with an α -ketoester.
- **Introduction of the Pyrrole Ring:** Subsequent cyclization reactions can be employed to form the fused pyrrole ring system.
- **Functionalization:** The core structure is then functionalized through various reactions, such as N-alkylation to introduce the (4-fluorophenyl)methyl group and amidation of a carboxylic acid precursor to form the N-pentylcarboxamide side chain.

A more detailed, step-by-step protocol for the specific synthesis of **2-APQC** would require access to proprietary information or the original developmental chemistry data.

Purification and Analysis

Purification of quinoxaline derivatives is typically achieved using standard chromatographic techniques.

- **Purification:** Flash column chromatography on silica gel is a common method for the purification of these types of compounds. The choice of eluent would be determined empirically to achieve optimal separation.
- **Analysis:**
 - **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for assessing the purity of the final compound and for quantitative analysis. A typical setup would involve a C18 reversed-phase column with a gradient elution system, for example,

using a mixture of water and acetonitrile with a small percentage of a modifier like trifluoroacetic acid or formic acid.

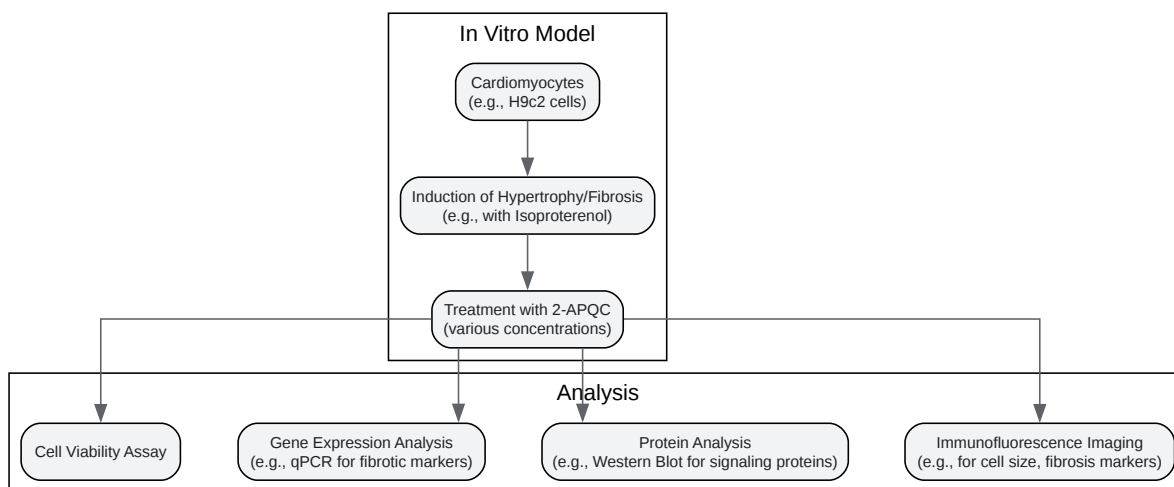
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation and confirmation.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide $\text{C}=\text{O}$ and N-H stretches.

Note: Specific parameters for these analytical methods (e.g., HPLC column, mobile phase gradient, NMR solvent, etc.) for **2-APQC** are not available in the cited literature.

Mandatory Visualizations

Experimental Workflow for Assessing Cardioprotective Effects

The following diagram outlines a typical experimental workflow to evaluate the in vitro effects of **2-APQC** on cardiac cells.



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Caption: In vitro experimental workflow for **2-APQC**.

Conclusion

2-APQC is a promising SIRT3 activator with demonstrated cardioprotective effects in preclinical studies. Its mechanism of action involves the modulation of key signaling pathways related to cardiac hypertrophy, fibrosis, and mitochondrial homeostasis. While detailed information on its synthesis and physicochemical properties is not extensively available in the public domain, the existing biological data provides a strong rationale for its further investigation as a potential therapeutic agent. This guide serves as a foundational resource for researchers in the field, summarizing the current knowledge and highlighting areas where further characterization is needed.

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References

- 1. 2-APQC, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-APQC: A Novel SIRT3 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b264682#2-apqc-cas-number-and-chemical-properties]

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